

# AZD-8529 species differences in metabolism and efficacy

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## Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240

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## AZD-8529 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZD-8529**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AZD-8529**?

**AZD-8529** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] It does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[1][2] This leads to a reduction in glutamate release in overactive brain regions.

Q2: In which preclinical models has **AZD-8529** shown efficacy?

**AZD-8529** has demonstrated efficacy in various rodent and non-human primate models. In murine models of schizophrenia, it has been shown to reverse hyper-locomotion induced by phencyclidine.[2] In rats, it has been found to decrease nicotine-induced dopamine release in the nucleus accumbens and reduce cue-induced relapse to alcohol seeking.[3][4][5] Furthermore, in squirrel monkeys, **AZD-8529** has been shown to decrease nicotine self-administration and reinstatement of nicotine-seeking behavior.[3]

Q3: What is the selectivity profile of **AZD-8529**?

**AZD-8529** is highly selective for the mGluR2. In vitro assays have shown that it has weak activity at other mGluR subtypes, including mGluR1, 3, 4, 5, 7, and 8.[1]

## Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in preclinical models.

- Question: We are not observing the expected efficacy of **AZD-8529** in our rodent model of [disease]. What could be the potential reasons?
- Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
  - Dose and Route of Administration: Ensure that the dose and route of administration are appropriate for the species and model being used. Refer to the table below for doses that have been reported to be effective in different species.
  - Pharmacokinetics: Be aware of potential species differences in the metabolism and pharmacokinetics of **AZD-8529**. Although detailed comparative pharmacokinetic data is not publicly available, it is known that such differences can significantly impact drug exposure at the target site. Consider conducting a pilot pharmacokinetic study in your specific animal strain.
  - Target Engagement: Confirm that **AZD-8529** is reaching the central nervous system in sufficient concentrations to engage the mGluR2 target. In healthy human volunteers, cerebrospinal fluid (CSF) levels of **AZD-8529** were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[2]
  - Animal Model Validity: Re-evaluate the validity of your animal model for the specific therapeutic indication. The signaling pathways and disease pathology in your model may not be amenable to modulation by an mGluR2 PAM.

Issue 2: Unexpected off-target effects or toxicity.

- Question: We are observing unexpected behavioral or physiological changes in our animals treated with **AZD-8529**. Are there any known off-target effects or toxicities?
- Answer: While **AZD-8529** is highly selective for mGluR2, high doses may lead to off-target effects.
  - Preclinical Safety Findings: Preclinical studies of up to 3 months in rats and dogs have reported reversible effects on the testes.[2] In rats, cataracts, as well as mild effects on the liver and ovaries, were observed at high doses.[2]
  - Dose-Ranging Studies: It is crucial to perform a thorough dose-ranging study to identify a therapeutic window with minimal off-target effects.
  - Clinical Tolerability: In human studies, **AZD-8529** has been generally well-tolerated. The most common adverse events reported in patients with schizophrenia were headache, schizophrenia-related events, and dyspepsia.[2] In healthy volunteers, mild headache and gastrointestinal upsets were noted.[2]

## Data Presentation

Table 1: Species Differences in the Efficacy of **AZD-8529**

Species	Model	Efficacious Dose Range	Observed Effect	Reference
Mouse	Phencyclidine-induced hyper-locomotion	57.8 to 115.7 mg/kg, s.c.	Reversal of hyper-locomotion	[2]
Rat	Nicotine-induced dopamine release	Not specified	Decrease in dopamine release in nucleus accumbens	[3]
Cue-induced relapse to alcohol seeking	20 and 40 mg/kg, s.c.	Blockade of cue-induced reinstatement	[4][5]	
Squirrel Monkey	Nicotine self-administration	0.3 - 3 mg/kg, i.m.	Decreased nicotine self-administration	[3]
Nicotine-seeking behavior	Not specified	Reduced nicotine priming- and cue-induced reinstatement	[3]	
Human	Schizophrenia (Phase 2 study)	40 mg, once daily	No significant change in PANSS score compared to placebo	[2]

Table 2: Summary of Available Pharmacokinetic and Metabolism Data for **AZD-8529**

Species	Parameter	Value	Notes	Reference
Human	CSF Penetration	CSF levels ~50% of plasma free-fraction	Following a 60 mg, QD dose for 12 days in healthy volunteers.	[2]
Dosing in Clinical Trials	Single doses up to 310 mg; repeated doses up to 250 mg once daily for 15 days (healthy volunteers). 40 mg every second day for 28 days (schizophrenia patients).	Generally well-tolerated.	[2]	
Rat	Metabolism	No publicly available data.	Limited information available in the public domain.	
Dog	Metabolism	No publicly available data.	Limited information available in the public domain.	
Monkey	Metabolism	No publicly available data.	Limited information available in the public domain.	

Note: Detailed information on the metabolism and pharmacokinetic parameters of **AZD-8529** across different species is not readily available in the public literature.

## Experimental Protocols

### Protocol 1: Evaluation of **AZD-8529** in a Rodent Model of Phencyclidine (PCP)-Induced Hyperactivity

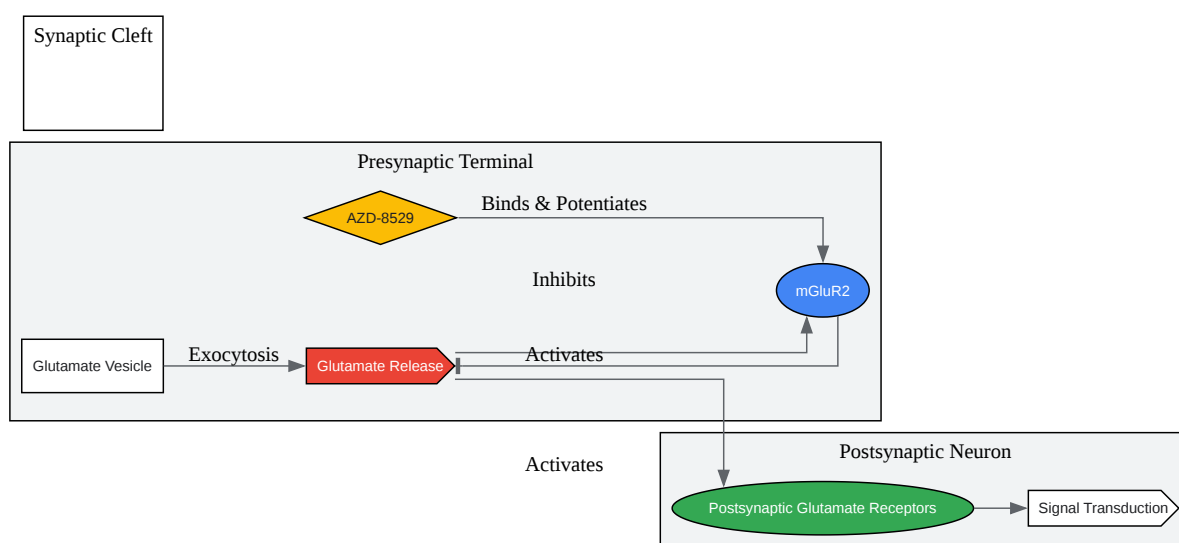
- Animals: Male C57BL/6 mice.
- Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
- Habituation: On the day of the experiment, habituate the mice to the open-field arenas for 30 minutes.
- Drug Administration:
  - Administer **AZD-8529** (57.8 to 115.7 mg/kg) or vehicle via subcutaneous (s.c.) injection.
  - 30 minutes after **AZD-8529** administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline.
- Behavioral Assessment: Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes using an automated activity monitoring system.
- Data Analysis: Analyze the total distance traveled, rearing frequency, and time spent in the center of the arena. Compare the activity of the **AZD-8529** + PCP group to the vehicle + PCP group.

### Protocol 2: Nicotine Self-Administration in Squirrel Monkeys

- Animals: Adult male squirrel monkeys.
- Surgical Implantation: Surgically implant chronic intravenous catheters.
- Training: Train monkeys to self-administer nicotine (e.g., 0.003 mg/kg/infusion) on a fixed-ratio schedule of reinforcement in operant conditioning chambers.
- **AZD-8529** Treatment: Once stable self-administration behavior is established, administer **AZD-8529** (0.3 - 3 mg/kg) or vehicle via intramuscular (i.m.) injection prior to the self-administration session.

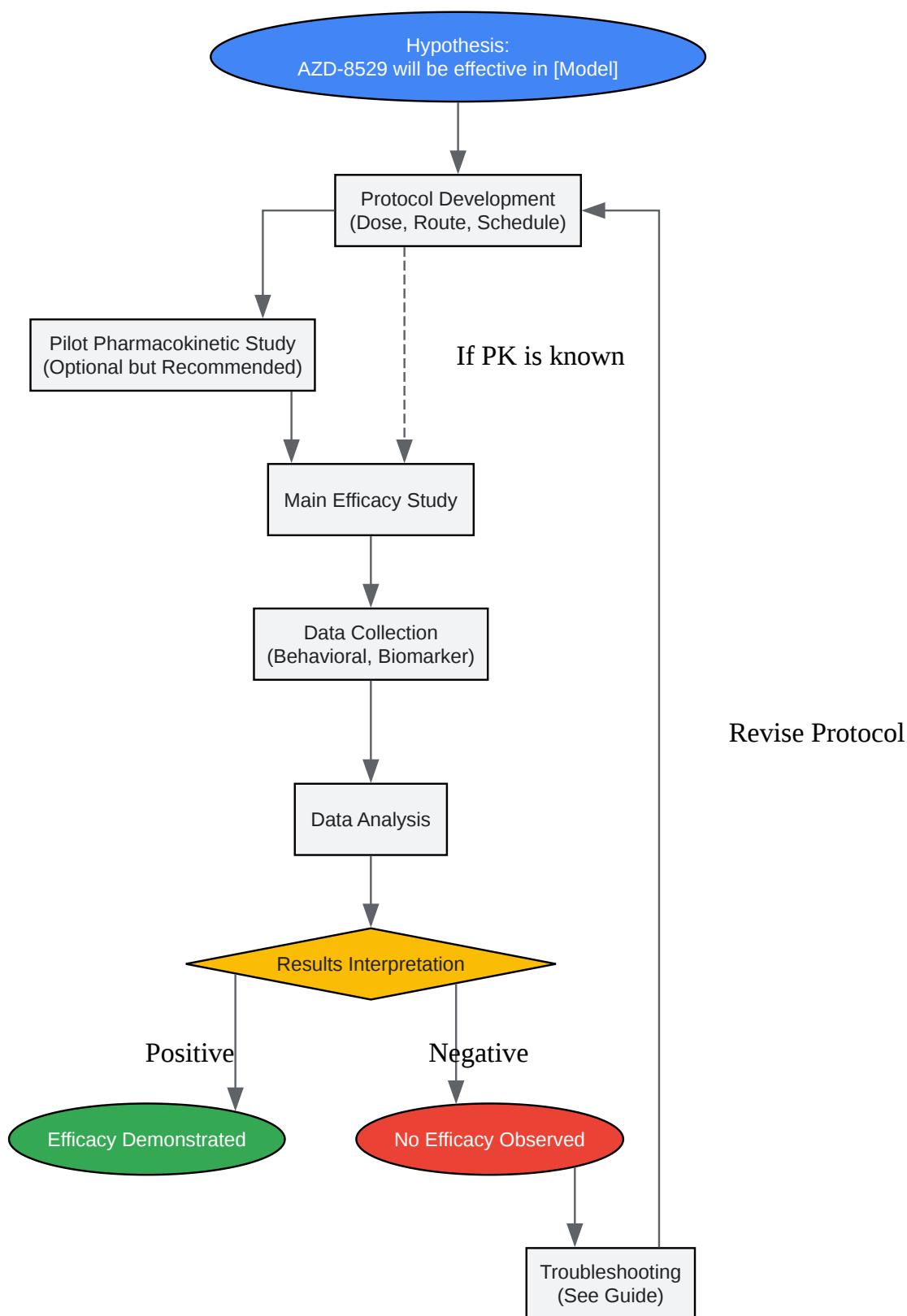
- Data Collection: Record the number of nicotine infusions earned during each session.
- Data Analysis: Compare the number of infusions earned following **AZD-8529** administration to the baseline (vehicle) levels.

## Visualizations



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Caption: Signaling pathway of **AZD-8529** at the presynaptic terminal.



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Caption: A typical experimental workflow for evaluating the efficacy of **AZD-8529**.



Caption: A logical troubleshooting guide for unexpected efficacy results with **AZD-8529**.

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## References

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